molecular formula C20H21N3O3 B11630651 methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate

methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate

Katalognummer: B11630651
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: ILAFOIJIJKLQJT-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the phenoxyethyl group and the methoxycarbohydrazide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

What sets N’-[(E)-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE]METHOXYCARBOHYDRAZIDE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Eigenschaften

Molekularformel

C20H21N3O3

Molekulargewicht

351.4 g/mol

IUPAC-Name

methyl N-[(E)-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C20H21N3O3/c1-15-18(14-21-22-20(24)25-2)17-10-6-7-11-19(17)23(15)12-13-26-16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,24)/b21-14+

InChI-Schlüssel

ILAFOIJIJKLQJT-KGENOOAVSA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)/C=N/NC(=O)OC

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C=NNC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.